molecular formula C19H14Br2N2O3S B11528429 (5E)-5-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-1-(3,4-dimethylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione

(5E)-5-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-1-(3,4-dimethylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione

Cat. No.: B11528429
M. Wt: 510.2 g/mol
InChI Key: JJNHDTZGKXLFPN-AWNIVKPZSA-N
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Description

The compound (5E)-5-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-1-(3,4-dimethylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione is a complex organic molecule characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-1-(3,4-dimethylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves multi-step organic reactions. The initial step often includes the bromination of a suitable phenolic precursor to introduce the bromine atoms. This is followed by a condensation reaction with a dimethylphenyl-substituted diazinane derivative under controlled conditions to form the final product. The reaction conditions usually involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced purification techniques, such as chromatography and crystallization, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-1-(3,4-dimethylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione: undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The bromine atoms can be reduced to form debrominated derivatives.

    Substitution: The bromine atoms can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while nucleophilic substitution of bromine atoms may result in various substituted derivatives.

Scientific Research Applications

(5E)-5-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-1-(3,4-dimethylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione: has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.

    Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways and target specific molecular structures.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5E)-5-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-1-(3,4-dimethylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical processes. Its bromine atoms and hydroxyl group play a crucial role in these interactions, enabling the compound to exert its effects at the molecular level.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with similar reactivity but different structural features.

    Disilane-bridged architectures: Compounds with unique electronic properties and applications in materials science.

Uniqueness

(5E)-5-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-1-(3,4-dimethylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione: stands out due to its combination of bromine atoms, hydroxyl group, and sulfanylidene group, which confer unique chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and interact with biological molecules makes it a valuable compound in various scientific fields.

Properties

Molecular Formula

C19H14Br2N2O3S

Molecular Weight

510.2 g/mol

IUPAC Name

(5E)-5-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-1-(3,4-dimethylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C19H14Br2N2O3S/c1-9-3-4-12(5-10(9)2)23-18(26)13(17(25)22-19(23)27)6-11-7-14(20)16(24)15(21)8-11/h3-8,24H,1-2H3,(H,22,25,27)/b13-6+

InChI Key

JJNHDTZGKXLFPN-AWNIVKPZSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C(=C3)Br)O)Br)/C(=O)NC2=S)C

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC(=C(C(=C3)Br)O)Br)C(=O)NC2=S)C

Origin of Product

United States

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